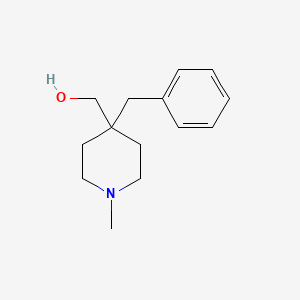
(4-Benzyl-1-methylpiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-1-methylpiperidin-4-yl)methanol is a chemical compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-1-methylpiperidin-4-yl)methanol typically involves the reaction of 4-benzylpiperidine with formaldehyde and a reducing agent. One common method is the reductive amination of 4-benzylpiperidine using formaldehyde and sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-1-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(4-Benzyl-1-methylpiperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Benzyl-1-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-4-methylpiperidin-4-yl)methanol
- (1-Methylpiperidin-4-yl)methanol
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
(4-Benzyl-1-methylpiperidin-4-yl)methanol is unique due to its specific structure, which allows for distinct interactions with biological targets. Its benzyl group and hydroxyl functionality provide versatility in chemical reactions and potential for various applications .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(4-benzyl-1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C14H21NO/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI Key |
SVUOMCPYSVTRCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2)CO |
solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


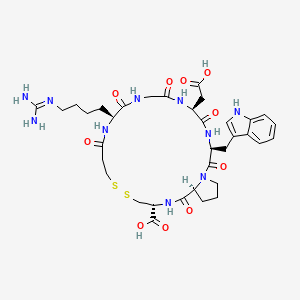

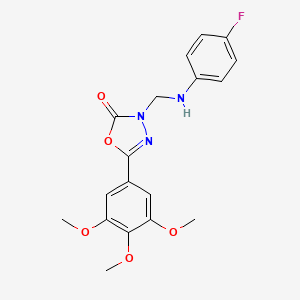
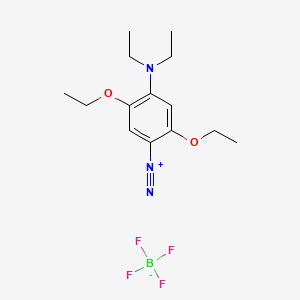
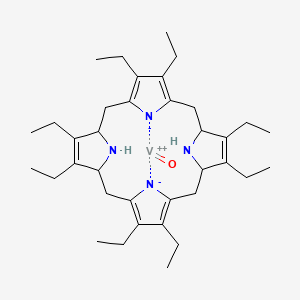

![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
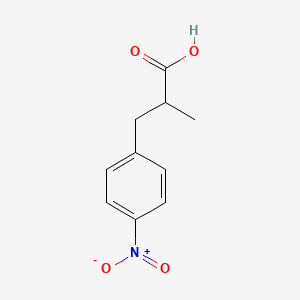
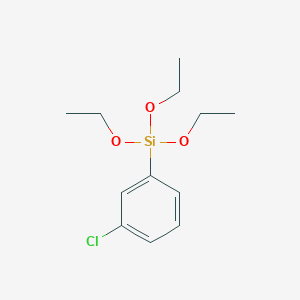
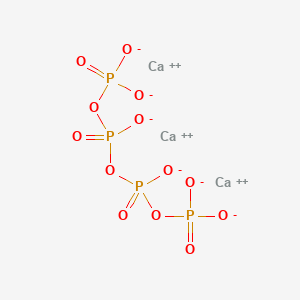
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
